molecular formula C10H9ClO2 B8630948 5-Chloro-3-methyl benzofuran 2-methanol

5-Chloro-3-methyl benzofuran 2-methanol

Cat. No. B8630948
M. Wt: 196.63 g/mol
InChI Key: AVCJJKUQMCJKLH-UHFFFAOYSA-N
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Patent
US06849629B2

Procedure details

To a solution of 5-chloro-3-methyl benzofuran-2-carboxaldehyde (5.55 mmol, 1.08 g) in ethanol (25 mL) was added portion-wise sodium borohydride (16.6 mmol, 630 mg). After one hour, the ethanol was evaporated and the residue was partitioned between CHCl3 and H2O. The CHCl3 layer was collected, filtered, dried, and evaporated to dryness to obtain 5-chloro-3-methyl benzofuran 2-methanol (88%, 965 mg); mp 112° C.-113° C.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH:10]=[O:11])=[C:7]([CH3:12])[C:6]=2[CH:13]=1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[C:7]([CH3:12])[C:6]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=C(O2)C=O)C)C1
Name
Quantity
630 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CHCl3 and H2O
CUSTOM
Type
CUSTOM
Details
The CHCl3 layer was collected
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=C(O2)CO)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 965 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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